A Technical Guide to the Molecular Structure and Function of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine
A Technical Guide to the Molecular Structure and Function of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine
Abstract: This guide provides a comprehensive technical overview of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine, a molecule of significant industrial importance, primarily recognized for its role as a potent antiozonant and antioxidant in rubber and polymer formulations. While not a pharmaceutical agent, its study offers valuable insights for drug development professionals in structure-activity relationships, degradation pathways, and analytical characterization. This document delves into its molecular architecture, physicochemical properties, synthesis, mechanism of action, and the analytical methodologies crucial for its detection and quantification. Particular attention is given to its transformation into the environmentally significant derivative, 6PPD-quinone.
Chemical Identity and Nomenclature
N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine is a symmetrically substituted aromatic diamine. Due to the complexity of its IUPAC name, it is widely known in industrial and scientific communities by various synonyms and trade names, most notably as 6PPD.[1] The "6" in 6PPD refers to the six-carbon backbone of the ketone (methyl isobutyl ketone) used in its synthesis.[2]
The core structure consists of a central p-phenylenediamine ring, which provides the reactive amine functionalities essential for its protective properties. This core is N,N'-disubstituted with two bulky, branched 1,4-dimethylpentyl groups. These aliphatic side chains are critical for imparting solubility and compatibility within nonpolar polymer matrices, such as those found in vehicle tires.[3]
| Identifier | Value | Source |
| Preferred IUPAC Name | N1,N4-bis(1,4-dimethylpentyl)benzene-1,4-diamine | [4] |
| Common Name | N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine | [3] |
| Common Abbreviation | 77PD | |
| CAS Number | 3081-14-9 | [3] |
| Molecular Formula | C₂₀H₃₆N₂ | [3] |
| Molecular Weight | 304.51 g/mol | [5] |
| Synonyms | Santoflex 77, Antioxidant 4030, Vulkanox 4030, Eastozone 33 | [6] |
Molecular Structure and Physicochemical Properties
The molecular architecture of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine is key to its function. The central phenylenediamine ring provides the electron-donating amine groups that are the active sites for neutralizing oxidizing species.[3] The two 1,4-dimethylpentyl side chains confer several crucial properties:
-
Steric Hindrance: The bulky nature of these groups provides steric shielding to the amine nitrogens and the aromatic ring, modulating their reactivity.
-
Solubility: The aliphatic character of the side chains ensures good solubility and dispersibility in hydrophobic rubber polymers.[3]
-
Mobility: It is mobile within the rubber, allowing it to migrate or "bloom" to the surface where protection against atmospheric ozone is most needed.[2]
This compound is a deep red, slightly viscous liquid under standard conditions.[4] It is insoluble in water but soluble in organic solvents like benzene, acetone, and toluene.[7][8]
| Property | Value | Source |
| Appearance | Deep red, slightly viscous liquid | [4][] |
| Density | ~0.91 - 0.945 g/cm³ | [4][5] |
| Boiling Point | ~237 °C at 13.5 mmHg | [4] |
| Flash Point | >200 °F (>93 °C) | [4] |
| Water Solubility | Very low (~800 µg/L at 22°C) | [6][8] |
| LogP (Octanol-Water Partition) | 6.3 | [6] |
Synthesis and Manufacturing
The industrial synthesis of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine is typically achieved through a reductive alkylation (amination) process. This method offers high yield and selectivity.
Causality in Synthesis: The choice of reactants and conditions is dictated by the need for an efficient, scalable, and cost-effective process.
-
Reactants: The primary starting materials are p-phenylenediamine (or its precursor, p-nitroaniline) and 5-methyl-2-hexanone.[3][10] 5-methyl-2-hexanone provides the requisite 1,4-dimethylpentyl side chains.
-
Catalyst: A solid hydrogenation catalyst, often copper-based or another transition metal catalyst, is employed.[3][10] The catalyst is essential for facilitating both the reduction of the intermediate imine and, if starting with p-nitroaniline, the initial reduction of the nitro group.
-
Conditions: The reaction is conducted under a hydrogen atmosphere at elevated temperatures (150-200°C) and pressures (0.5-2.5 MPa).[10] These conditions are necessary to drive the reductive amination to completion.
Experimental Protocol: Conceptual Continuous Synthesis
-
Reactant Mixing: p-Phenylenediamine and 5-methyl-2-hexanone are mixed in a defined molar ratio.[10]
-
Preheating: The mixture is continuously fed into a preheater and brought to a temperature of 110-150°C.[10]
-
Catalytic Reaction: The preheated liquid is introduced into a packed-bed reactor containing a solid catalyst. Hydrogen gas is simultaneously introduced at a pressure of 0.5-2.5 MPa, with the reactor maintained at 150-200°C.[10]
-
Product Separation: The output from the reactor is cooled, and the crude product is collected in a gas-liquid separator.[10]
-
Purification: The final product, N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine, is obtained after purification, typically via reduced pressure distillation to remove unreacted starting materials and byproducts.[10]
Mechanism of Action: Antioxidant and Antiozonant
This molecule protects rubber polymers from degradation via two primary mechanisms: antioxidation and antiozonation.[11] It is considered a sacrificial agent, as it is consumed while protecting the polymer.[2]
Antioxidant Activity
Oxidative degradation is a free-radical chain reaction initiated by heat, light, or mechanical stress. N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine acts as a chain-breaking antioxidant.
-
H-Atom Donation: The secondary amine (-NH-) groups can readily donate a hydrogen atom to highly reactive peroxy radicals (ROO•), which are key propagators of the oxidation chain. This neutralizes the peroxy radical, converting it into a more stable hydroperoxide (ROOH).[12]
-
Radical Scavenging: This H-atom donation transforms the parent molecule into a stabilized aminyl radical. This radical is less reactive than the peroxy radicals and can further react with other radicals, effectively terminating the chain reaction.[12]
Antiozonant Activity
Ozone (O₃) aggressively attacks the carbon-carbon double bonds present in many elastomers (e.g., natural rubber, styrene-butadiene rubber), leading to cracking and failure.[2] The protective action against ozone is multifaceted:
-
Kinetic Scavenging: The molecule migrates to the rubber surface and reacts with ozone at a much faster rate than the ozone can react with the polymer backbone.[2][13] This rapid reaction scavenges ozone at the surface, preventing it from reaching the vulnerable polymer chains.
-
Protective Film Formation: The reaction products of the molecule with ozone can form a thin, flexible film on the rubber surface.[12][13] This film acts as a physical barrier, further shielding the rubber from ozone attack.
The reaction with ozone is complex and leads to the formation of several transformation products, most notably N-(1,3-dimethylbutyl)-N'-phenyl-p-benzoquinonediimine, which is more commonly known as 6PPD-quinone (6PPD-q).[14][15] This transformation is central to its function but is also the source of significant environmental concern due to the toxicity of 6PPD-q to certain aquatic species.[2][14][16]
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